molecular formula C10H12ClN B12072175 (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride

(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride

Cat. No.: B12072175
M. Wt: 181.66 g/mol
InChI Key: ZDKARCOQDXCYJQ-UHFFFAOYSA-N
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Description

(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethynyl group attached to a methyl-substituted phenyl ring, which is further connected to a methylamine group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-ethynyl-2-methyl-benzene. This can be achieved through the alkylation of 2-methyl-benzene with an ethynylating agent under suitable conditions.

    Amination Reaction: The next step involves the introduction of the methylamine group. This can be done through a nucleophilic substitution reaction where the ethynyl-substituted benzene reacts with methylamine in the presence of a catalyst.

    Formation of Hydrochloride Salt: The final step is the conversion of the free amine to its hydrochloride salt. This is typically done by treating the amine with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethynyl-2-methyl-phenyl)-ethyl-amine hydrochloride
  • (3-Ethynyl-2-methyl-phenyl)-propyl-amine hydrochloride
  • (3-Ethynyl-2-methyl-phenyl)-butyl-amine hydrochloride

Uniqueness

(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethynyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the methylamine group enhances its solubility and reactivity compared to its longer-chain analogs.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

3-ethynyl-N,2-dimethylaniline;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c1-4-9-6-5-7-10(11-3)8(9)2;/h1,5-7,11H,2-3H3;1H

InChI Key

ZDKARCOQDXCYJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC)C#C.Cl

Origin of Product

United States

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